4-Methylcyclohexene-1,2-dicarboxylic
Description
4-Methylcyclohexene-1,2-dicarboxylic acid (CAS: 84029-85-6) is a bicyclic dicarboxylic acid with the molecular formula C₉H₁₂O₄ and a molar mass of 184.19 g/mol . Structurally, it features a cyclohexene ring substituted with a methyl group at the 4-position and two carboxylic acid groups at the 1- and 2-positions. The compound exists in stereoisomeric forms, with the cis-isomer being particularly notable for its applications in enantioselective synthesis . Derivatives such as anhydrides (e.g., 4-methylcyclohexene-1,2-dicarboxylic anhydride, CAS: 11070-44-3) and esters (e.g., dipentyl or diisopropyl esters) are widely used in polymer chemistry and pharmaceutical intermediates .
Properties
IUPAC Name |
4-methylcyclohexene-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h5H,2-4H2,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHYLPADRKEKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylcyclohexene-1,2-dicarboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1,3-butadiene reacts with maleic anhydride to form cyclohexene-cis-1,2-dicarboxylic anhydride, which is then hydrolyzed to produce the desired acid . The reaction typically requires moderate temperatures and can be catalyzed by acids or bases.
Industrial Production Methods
In industrial settings, the production of 4-methylcyclohexene-1,2-dicarboxylic acid may involve large-scale Diels-Alder reactions followed by hydrolysis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the process.
Chemical Reactions Analysis
Types of Reactions
4-Methylcyclohexene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methylcyclohexene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other materials
Mechanism of Action
The mechanism by which 4-methylcyclohexene-1,2-dicarboxylic acid exerts its effects involves interactions with various molecular targets. The carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexene ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of 4-methylcyclohexene-1,2-dicarboxylic acid to other cyclohexene-dicarboxylic derivatives allow for comparative analysis of their physical properties, reactivity, and applications. Key compounds are discussed below:
Table 1: Comparative Data for 4-Methylcyclohexene-1,2-dicarboxylic Acid and Analogues
Structural and Reactivity Comparisons
- Positional Isomerism: The 3-methyl-4-cyclohexene-1,2-dicarboxylic acid () shares the same molecular formula as the 4-methyl isomer but exhibits distinct reactivity due to steric and electronic differences. For example, pyrolysis of the 4-methyl derivative yields polymeric products, whereas the non-methylated parent acid forms butadiene derivatives .
- Stereochemical Impact : The cis-4-methyl configuration enables enantioselective inclusion complexation with tartaric acid-derived hosts, a property critical for resolving chiral intermediates in drug synthesis . In contrast, the trans -isomer is less studied due to lower thermodynamic stability .
- Derivative Utility : Esters (e.g., dipentyl 3-methylcyclohex-4-ene-1,2-dicarboxylate , CAS: 62174-66-7) exhibit higher molecular weights (324.45 g/mol) and enhanced lipophilicity, making them suitable for plasticizers or resin modifiers .
Application-Based Comparisons
- Polymer Chemistry : The anhydride form of 4-methylcyclohexene-1,2-dicarboxylic acid reacts with rosin via Diels-Alder reactions to form adducts with improved thermal stability, outperforming analogs like bicycloheptene-dicarboxylic anhydride .
- Electrochemical Behavior : Unlike cyclohexene-1,2-dicarboxylic acid, which reduces to cis-cyclohexane-1,2-dicarboxylic acid at mercury electrodes, the 4-methyl derivative’s reduction pathway remains unexplored but is hypothesized to involve steric hindrance .
Research Findings and Limitations
- Thermal Stability : The 4-methyl group destabilizes the compound during pyrolysis, leading to polymerization, whereas the parent acid decomposes into smaller fragments .
- Data Gaps : Exact melting points, solubility parameters, and detailed kinetic studies for esters/anhydrides are absent in the literature, necessitating further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
